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molecular formula C4H9NO2 B120187 Propyl carbamate CAS No. 627-12-3

Propyl carbamate

Cat. No. B120187
M. Wt: 103.12 g/mol
InChI Key: YNTOKMNHRPSGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05089561

Procedure details

The general procedure of Example 1 is repeated, substituting the hydroxymethyltriazine Hexamethylolmelamine (10.0 g, 0.0327 mole), n-propyl carbamate (20.2 g, 0.196 mole), and para-toluenesulfonic acid (0.60 g, 0.0035 mole) are stirred at 95° C. in a flask equipped with a vacuum distillation head. During 30 minutes, the pressure is lowered in stages to 50 mm Hg., and 3.24 g. of distillate (mostly water, 92% of theoretical) is collected in the distillate receiver. At room temperature, the product in the reaction vessel is a gray-white solid. The infrared spectrum shows little or no residual hydroxyl functionality and is similar to the spectrum of authentic hexa-n-propylcarbamylmethylated melamine, made by Example 1. The general formula is, approximately:
Name
hydroxymethyltriazine Hexamethylolmelamine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:20][OH:21])[C:4]1[N:9]=[C:8]([N:10]([CH2:13][OH:14])[CH2:11][OH:12])[N:7]=[C:6]([N:15]([CH2:18][OH:19])[CH2:16][OH:17])[N:5]=1)[OH:2].OCC1C=CN=NN=1.C(=O)(OCCC)N.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[CH2:13]([N:10]([CH2:11][OH:12])[C:8]1[N:9]=[C:4]([N:3]([CH2:1][OH:2])[CH2:20][OH:21])[N:5]=[C:6]([N:15]([CH2:18][OH:19])[CH2:16][OH:17])[N:7]=1)[OH:14] |f:0.1|

Inputs

Step One
Name
hydroxymethyltriazine Hexamethylolmelamine
Quantity
10 g
Type
reactant
Smiles
C(O)N(C1=NC(=NC(=N1)N(CO)CO)N(CO)CO)CO.OCC1=NN=NC=C1
Step Two
Name
Quantity
20.2 g
Type
reactant
Smiles
C(N)(OCCC)=O
Step Three
Name
Quantity
0.6 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
are stirred at 95° C. in a flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a vacuum distillation head
DISTILLATION
Type
DISTILLATION
Details
of distillate (mostly water, 92% of theoretical) is collected in the distillate receiver
CUSTOM
Type
CUSTOM
Details
At room temperature

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(O)N(C1=NC(=NC(=N1)N(CO)CO)N(CO)CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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